molecular formula C26H25FN2 B14214517 1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- CAS No. 827015-62-3

1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-

Cat. No.: B14214517
CAS No.: 827015-62-3
M. Wt: 384.5 g/mol
InChI Key: SXAONUVGRNMAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure that includes a fluorophenyl group and a piperidinylmethyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The introduction of the fluorophenyl and piperidinylmethyl groups can be achieved through subsequent substitution reactions using appropriate reagents and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce different substituents on the indole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in these interactions can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

827015-62-3

Molecular Formula

C26H25FN2

Molecular Weight

384.5 g/mol

IUPAC Name

3-[[4-(2-fluorophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole

InChI

InChI=1S/C26H25FN2/c27-24-12-6-4-10-21(24)19-14-16-29(17-15-19)18-23-22-11-5-7-13-25(22)28-26(23)20-8-2-1-3-9-20/h1-13,19,28H,14-18H2

InChI Key

SXAONUVGRNMAJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2F)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.